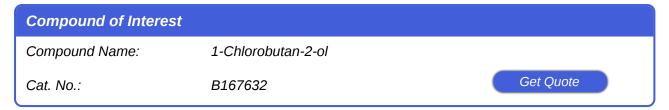


Spectroscopic Profile of 1-Chlorobutan-2-ol: A Technical Guide

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This guide provides a comprehensive overview of the spectroscopic data for **1-chlorobutan-2-ol**, a significant chemical intermediate in various synthetic processes. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **1-chlorobutan-2-ol**, providing a quantitative reference for compound identification and characterization.

¹H NMR Data (Predicted)

Due to the limited availability of experimental spectra in public databases, the following ¹H NMR data is based on computational predictions. These values provide an estimation of the expected chemical shifts, multiplicities, and coupling constants.



Proton	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
H on C4 (CH₃)	~1.05	Triplet	~7.4
H on C3 (CH ₂)	~1.65	Multiplet	-
H on C2 (CHOH)	~3.85	Multiplet	-
H on C1 (CH ₂ Cl)	~3.60	Multiplet	-
ОН	Variable	Singlet (broad)	-

Note: The chemical shift of the hydroxyl (OH) proton is highly dependent on the solvent, concentration, and temperature.

¹³C NMR Data

The ¹³C NMR spectral data provides insight into the carbon framework of the molecule.[1]

Carbon	Chemical Shift (ppm)
C4 (CH ₃)	~10.0
C3 (CH ₂)	~26.5
C1 (CH ₂ Cl)	~51.0
C2 (CHOH)	~71.0

Source: Wiley-VCH GmbH, retrieved from PubChem.[1]

Infrared (IR) Spectroscopy Data

The IR spectrum of **1-chlorobutan-2-ol** is characterized by the vibrational frequencies of its functional groups. The following table lists the expected characteristic absorption bands.



Vibrational Mode	Wavenumber (cm ⁻¹)	Intensity
O-H stretch (alcohol)	~3400	Strong, Broad
C-H stretch (alkane)	~2960-2870	Strong
C-O stretch (secondary alcohol)	~1100	Strong
C-Cl stretch	~750-650	Strong

Mass Spectrometry (MS) Data

The mass spectrum of **1-chlorobutan-2-ol** provides information about its molecular weight and fragmentation pattern under electron ionization.[1]

m/z	Relative Intensity	Proposed Fragment
59	100%	[CH₃CH₂CHOH]+
31	High	[CH₂OH]+
79	High	[M - CH ₃ CH ₂] ⁺ (containing ³⁵ Cl)
81	High	[M - CH ₃ CH ₂] ⁺ (containing ³⁷ Cl)

Source: NIST Mass Spectrometry Data Center, retrieved from PubChem.[1]

Experimental Protocols

The following sections detail generalized experimental methodologies for acquiring the spectroscopic data presented. These protocols are adaptable for **1-chlorobutan-2-ol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:



- Dissolve approximately 10-20 mg of **1-chlorobutan-2-ol** in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.6-0.7 mL in a clean, dry 5 mm NMR tube.
- Ensure the sample is fully dissolved and the solution is homogeneous.
- If necessary, filter the solution to remove any particulate matter.

Data Acquisition (¹H and ¹³C NMR):

- Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- Temperature: Standard probe temperature (e.g., 298 K).
- ¹H NMR:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- 13C NMR:
 - Acquire a proton-decoupled carbon spectrum.
 - Typical parameters include a 90° pulse, a spectral width of 200-220 ppm, and a longer acquisition time or a higher number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Neat Liquid):

- Place a drop of neat 1-chlorobutan-2-ol onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.
- Ensure there are no air bubbles trapped in the film.



Data Acquisition:

- Instrument: A Fourier-Transform Infrared Spectrometer.
- Mode: Transmission.
- Spectral Range: Typically 4000-400 cm⁻¹.
- Procedure:
 - Record a background spectrum of the empty spectrometer.
 - Place the prepared salt plates in the sample holder.
 - Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

 Prepare a dilute solution of 1-chlorobutan-2-ol in a volatile organic solvent (e.g., dichloromethane or methanol). The concentration should be optimized for the instrument's sensitivity.

Data Acquisition:

- Instrument: A Gas Chromatograph coupled to a Mass Spectrometer.
- GC Conditions:
 - Column: A suitable capillary column for the separation of volatile polar compounds (e.g., a DB-5ms or equivalent).
 - Injector Temperature: Typically 250 °C.
 - Oven Temperature Program: An initial temperature of around 50-70 °C, held for a few minutes, followed by a ramp to a final temperature of 200-250 °C. The specific program



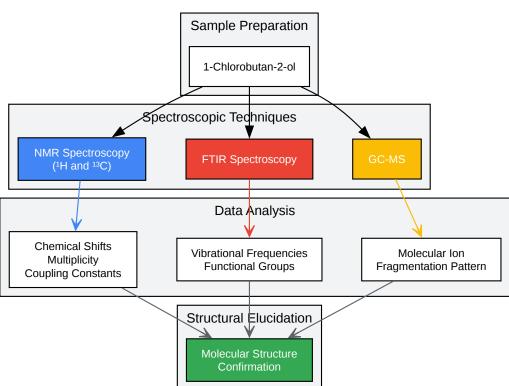
should be optimized to achieve good separation.

- Carrier Gas: Helium at a constant flow rate.
- · MS Conditions:
 - o Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from a low m/z (e.g., 30) to a value greater than the molecular weight of the compound (e.g., 150).
 - o Ion Source Temperature: Typically 230 °C.
 - Quadrupole Temperature: Typically 150 °C.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **1-chlorobutan-2-ol**.





Spectroscopic Analysis Workflow for 1-Chlorobutan-2-ol

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Spectroscopic Analysis Workflow

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References



- 1. 1-Chlorobutan-2-ol | C4H9ClO | CID 547687 PubChem [pubchem.ncbi.nlm.nih.gov]
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